![molecular formula C12H17ClN2O B7584364 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine](/img/structure/B7584364.png)
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is a chemical compound that has been widely used in scientific research. This compound is also known by its chemical name, Varenicline, and it has been used in the development of drugs for smoking cessation. The purpose of
作用机制
The mechanism of action of 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is complex and involves multiple pathways. This compound acts as a partial agonist at the α4β2 nicotinic acetylcholine receptor, which is the primary receptor for nicotine in the brain. By acting as a partial agonist, this compound can reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. This compound has been shown to reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been shown to modulate the activity of other neurotransmitter systems, including dopamine, serotonin, and glutamate. These effects can have a variety of physiological and behavioral consequences, including changes in mood, cognition, and behavior.
实验室实验的优点和局限性
There are several advantages and limitations to using 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine in lab experiments. One of the advantages of this compound is that it has a well-defined mechanism of action, which makes it useful for studying the effects of nicotine on the brain. Additionally, this compound has been shown to be effective in reducing the rewarding effects of nicotine, which can help researchers develop new treatments for smoking cessation. However, there are also limitations to using this compound in lab experiments. For example, this compound has a relatively short half-life, which can make it difficult to study its long-term effects.
未来方向
There are several future directions for research on 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine. One area of research is the development of new drugs for smoking cessation and other addictive behaviors. Additionally, researchers are interested in studying the long-term effects of this compound on the brain and behavior. Finally, researchers are exploring the use of this compound in the treatment of other neurological and psychiatric disorders, such as Alzheimer's disease and schizophrenia.
Conclusion:
In conclusion, this compound is a complex chemical compound that has been widely used in scientific research. This compound has a well-defined mechanism of action and has been shown to be effective in reducing the rewarding effects of nicotine. Additionally, this compound has potential applications in the development of new drugs for smoking cessation and other addictive behaviors. However, there are also limitations to using this compound in lab experiments, and further research is needed to fully understand its long-term effects on the brain and behavior.
合成方法
The synthesis method of 3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine is complex and involves multiple steps. The starting material is 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole, which is reacted with chloroacetyl chloride to form a chloroacetyl derivative. This derivative is then reacted with sodium methoxide to form the corresponding methoxy derivative. The methoxy derivative is then reacted with 4-(methoxymethyl)piperidine to form the final product, this compound.
科学研究应用
3-Chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine has been used in scientific research for a variety of purposes. One of the most common applications of this compound is in the development of drugs for smoking cessation. This is because this compound has been shown to reduce the rewarding effects of nicotine, which can help individuals quit smoking. Additionally, this compound has been used in the development of drugs for the treatment of alcohol use disorders and other addictive behaviors.
属性
IUPAC Name |
3-chloro-4-[4-(methoxymethyl)piperidin-1-yl]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-16-9-10-3-6-15(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJINNMNQLUDLQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(2-Chloroprop-2-enyl)-4-methyl-1,4-diazaspiro[5.5]undecane](/img/structure/B7584282.png)

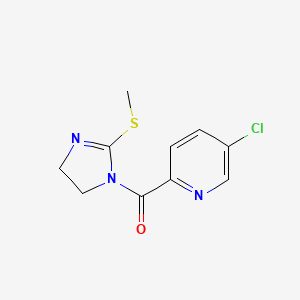
![N-[(1-methylpyrrol-2-yl)methyl]-1,3,3a,4,5,6,7,7a-octahydroisoindole-2-carboxamide](/img/structure/B7584306.png)
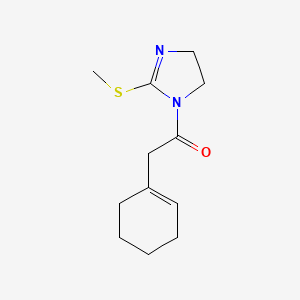

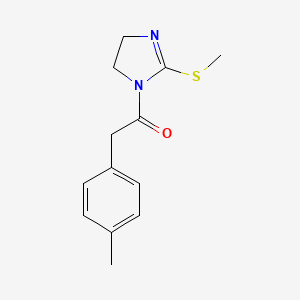

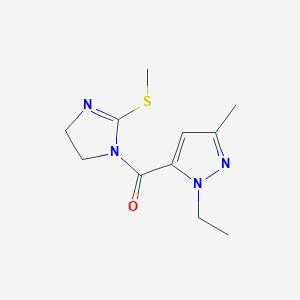
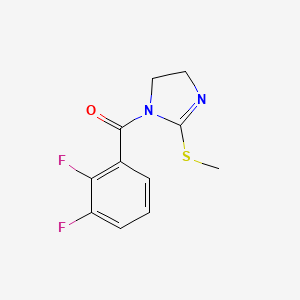

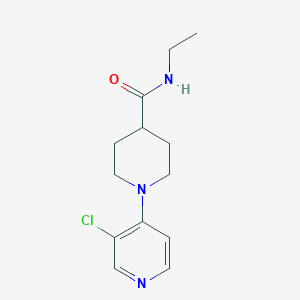

![1-[4-(3-Chloropyridin-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7584382.png)
